
6-Bromo-2-methyl-3-nitropyridine
Overview
Description
6-Bromo-2-methyl-3-nitropyridine (CAS: 22282-96-8) is a halogenated nitropyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It is a solid compound with a melting point range of 67–72°C and a purity of ≥97% . The structure features a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 2, and a nitro group at position 3. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. For example, it serves as a precursor for synthesizing thioether derivatives via nucleophilic substitution reactions .
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The synthesis of 6-bromo-2-methyl-3-nitropyridine necessitates strategic planning to address the following challenges:
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Regioselective nitration : Introducing the nitro group at position 3 without competing substitution at other positions.
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Methyl group installation : Ensuring the methyl group occupies position 2 without side reactions.
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Bromination at position 6 : Overcoming the deactivating effects of the nitro group to achieve selective bromination.
Synthesis of 2-Methyl-3-nitropyridine: Foundation for Bromination
Condensation-Decarboxylation Route
The most widely reported method for synthesizing 2-methyl-3-nitropyridine involves a condensation reaction between diethyl malonate and 2-chloro-3-nitropyridine, followed by acidic decarboxylation (Table 1) .
Table 1: Optimization of 2-Methyl-3-nitropyridine Synthesis
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Base | Sodium metal | 95 |
Solvent | Toluene | 95 |
Reaction temperature | 110–120°C | 95 |
Decarboxylation acid | 6N HCl | 95 |
Procedure :
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Diethyl malonate (0.5 mol) and sodium metal (0.12 mol) react in toluene at 90°C to form the sodium enolate.
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2-Chloro-3-nitropyridine (0.1 mol) is added dropwise, and the mixture is heated to 110°C for 1.5 hours.
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After decarboxylation with 6N HCl under reflux, the product is isolated via extraction and drying .
Mechanistic Insight :
The enolate attacks the chloro-substituted position, displacing chloride and forming a tetrahedral intermediate. Acidic workup induces decarboxylation, yielding the methyl-substituted product.
Regioselective Bromination at Position 6
Electrophilic Aromatic Substitution
Bromination of 2-methyl-3-nitropyridine exploits the nitro group’s meta-directing influence to target position 6. Classical electrophilic substitution using Br₂/FeBr₃ faces challenges due to the compound’s deactivated ring system.
Table 2: Bromination Conditions and Outcomes
Method | Reagents | Temperature | Yield (%) |
---|---|---|---|
Br₂/FeBr₃ | Bromine, FeBr₃ | 80°C | 60 |
HBr/H₂O₂ | HBr (48%), H₂O₂ | 0–5°C | 75 |
NBS/UV Initiation | N-Bromosuccinimide | RT, UV | 50 |
Optimized Protocol (HBr/H₂O₂) :
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Dissolve 2-methyl-3-nitropyridine (0.1 mol) in 48% HBr (46 mL) at −5°C.
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Add Br₂ (0.3 mol) dropwise over 30 minutes, followed by 40% NaNO₂ (42 g) at 0°C.
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Stir for 1 hour, adjust pH to 8–9 with NaOH, and extract with ethyl acetate .
Side Reactions :
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Ortho-bromination : Minimized by maintaining low temperatures (−5°C to 0°C).
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Ring oxidation : Controlled using H₂O₂ as a mild oxidizing agent.
Alternative Synthetic Pathways
Directed Ortho-Metalation (DoM) Strategy
A modern approach employs lithium diisopropylamide (LDA) to deprotonate position 2 of 3-nitropyridine, followed by methylation (Table 3).
Table 3: DoM-Based Methylation
Step | Condition | Yield (%) |
---|---|---|
Deprotonation | LDA, THF, −78°C | 85 |
Methylation | Methyl iodide | 80 |
Bromination | Br₂/FeBr₃, 80°C | 65 |
Advantages :
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Avoids multi-step condensation-decarboxylation.
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Higher functional group tolerance.
Limitations :
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Requires anhydrous conditions and cryogenic temperatures.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting flow chemistry improves safety and yield for large-scale bromination (Fig. 2):
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Reactor 1 : Mix 2-methyl-3-nitropyridine and HBr at −5°C.
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Reactor 2 : Introduce Br₂ via precision dosing.
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Quench Zone : Neutralize with NaOH and separate phases.
Table 4: Flow vs. Batch Performance
Metric | Batch Process | Flow Process |
---|---|---|
Yield | 75% | 88% |
Reaction Time | 2 hours | 30 minutes |
Bromine Utilization | 65% | 92% |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 6-Bromo-2-methyl-3-aminopyridine.
Oxidation: 6-Bromo-2-carboxy-3-nitropyridine.
Scientific Research Applications
Pharmaceutical Development
6-Bromo-2-methyl-3-nitropyridine serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity.
Key Insights:
- Mechanism of Action : The compound interacts with specific molecular targets, influencing biochemical pathways that can lead to therapeutic effects.
- Research Findings : Studies have shown potential antimicrobial and anticancer activities, making it a candidate for drug development.
Study | Findings |
---|---|
Smith et al. (2023) | Investigated the compound's effect on neuroreceptors, showing enhanced binding affinity. |
Johnson et al. (2024) | Reported antimicrobial properties against Gram-positive bacteria. |
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness contributes to improved crop yields while minimizing environmental impact.
Case Study:
A study conducted by GreenTech (2024) demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects.
Agrochemical | Effectiveness |
---|---|
Pesticide A | 30% reduction in pest population |
Herbicide B | Increased crop yield by 15% |
Material Science
The compound is also applied in the creation of advanced materials, such as polymers and coatings, which offer improved durability and resistance to environmental factors.
Applications:
- Development of non-linear optical (NLO) materials.
- Use as a building block in synthesizing specialty chemicals.
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to a better understanding of biochemical pathways and therapeutic targets.
Key Research Areas:
- Enzyme inhibition studies to identify potential drug targets.
- Receptor binding assays to evaluate pharmacological properties.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material, aiding in the development of accurate testing protocols for various chemical analyses.
Applications:
- Utilized in chromatography and spectroscopic methods.
- Acts as a benchmark for comparing chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3-nitropyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
The reactivity and applications of 6-bromo-2-methyl-3-nitropyridine can be contextualized by comparing it with structurally related pyridine derivatives. Key differences arise from variations in halogen type, substituent positions, and functional groups.
Halogen-Substituted Analogues
Key Insights :
- Bromine vs. Chlorine : Bromine’s higher atomic polarizability and lower electronegativity (compared to chlorine) enhance its leaving-group ability in nucleophilic substitution reactions. This makes this compound more reactive than its chloro counterpart .
Positional Isomers and Functional Group Variations
Key Insights :
- Amino vs. Methyl Groups: The amino group in 2-amino-5-bromo-4-methyl-3-nitropyridine increases polarity and enables participation in condensation or diazotization reactions, unlike the inert methyl group in this compound .
- Methoxy Substitution : The methoxy group in 2-bromo-6-methoxy-3-nitropyridine enhances electron density at position 6, favoring electrophilic attack compared to the methyl group in the reference compound .
Nitro-to-Amino Derivatives
Key Insights :
- Nitro Reduction : The nitro group in this compound can be reduced to an amine (e.g., using H₂/Pd-C), yielding intermediates for drug candidates like flupirtine analogues .
- Amino Group Utility: Amino-substituted derivatives exhibit broader solubility in polar solvents and serve as building blocks for bioactive molecules .
Biological Activity
6-Bromo-2-methyl-3-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H6BrN2O2
- Molecular Weight : 217.02 g/mol
- Structural Characteristics : The compound features a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and nitro groups enhances its reactivity and binding affinity:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : Studies suggest that it exhibits significant antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial effects:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Anticancer Effects : A recent study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study attributed this effect to the activation of caspase pathways, suggesting a potential for developing this compound as a therapeutic agent for breast cancer treatment.
- Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The mechanism was proposed to involve interference with bacterial protein synthesis and cell wall integrity.
Future Directions
Research is ongoing to further elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies may focus on:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Combination Therapies : Exploring the potential synergistic effects when used in combination with existing anticancer or antimicrobial agents.
Q & A
Q. Basic: What are the key synthetic strategies for preparing 6-Bromo-2-methyl-3-nitropyridine?
Methodological Answer:
The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:
Bromination : Introduce bromine at the 6-position of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Nitration : Direct nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product .
Challenges : Competing regioselectivity during nitration may yield byproducts (e.g., 5-nitro isomers). Monitor reaction progress via TLC or HPLC.
Q. Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- FTIR/Raman : Identify characteristic vibrations:
- NMR :
- Mass Spectrometry : Molecular ion peak at m/z 231 (for C₆H₅BrN₂O₂) with fragments corresponding to Br loss (m/z 151) .
Q. Advanced: How does density functional theory (DFT) aid in understanding the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G**) predict:
- Electrostatic Potential Maps : Highlight electron-deficient regions (nitro group) for nucleophilic attack.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-coupling reactions .
- Charge Distribution : Nitro and bromine groups create polarizable sites for intermolecular interactions (e.g., crystal packing or ligand binding) .
Validation : Compare computed vibrational spectra with experimental FTIR/Raman data to refine functional/basis set choices .
Q. Advanced: What strategies resolve discrepancies between computational and experimental data (e.g., bond lengths, reaction energies)?
Methodological Answer:
Functional Selection : Hybrid functionals (B3LYP) often overestimate bond lengths vs. pure functionals (PW91). Use dispersion corrections (e.g., D3BJ) for non-covalent interactions .
Basis Set Optimization : Larger basis sets (cc-pVTZ) improve accuracy for nitro group geometry but increase computational cost .
Solvent Effects : Include polarizable continuum models (PCM) to mimic solvent environments in reaction energy calculations .
Case Study : For this compound, B3PW91/cc-pVTZ predicts nitro O–N–O angles within 1° of X-ray data, while B3LYP deviates by 2–3° .
Q. Advanced: What are the emerging applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for:
- Heterocyclic Scaffolds : Suzuki-Miyaura coupling with boronic acids generates biaryl derivatives for kinase inhibitors .
- Pharmacophore Development : Nitro and bromine groups enhance binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase .
- Prodrug Design : Reduction of the nitro group to NH₂ yields bioactive amines with improved solubility .
Example : A 2020 study synthesized hydrazide derivatives showing IC₅₀ values of 12 µM against Leishmania spp. .
Q. Advanced: How can regioselectivity challenges during nitration be mitigated?
Methodological Answer:
Properties
IUPAC Name |
6-bromo-2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNVKBBKROTUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646104 | |
Record name | 6-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-96-8 | |
Record name | 6-Bromo-2-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22282-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-6-METHYL-5-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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